2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid
Description
2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid is a synthetic compound characterized by a piperazine ring substituted with a cyclohexyl group at position 4 and two ketone groups at positions 2 and 3. A butanoic acid chain is attached to the nitrogen at position 1 (Fig. 1). This compound is primarily used in research settings, though specific biological or industrial applications remain underexplored in available literature .
Properties
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-11(14(19)20)16-9-8-15(12(17)13(16)18)10-6-4-3-5-7-10/h10-11H,2-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOLHPPDRFGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(C(=O)C1=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid and its analogs:
*Inferred from methyl analog due to structural similarity.
Key Observations:
- However, this may reduce aqueous solubility .
- Acidity : The predicted pKa (~3.3–3.5) aligns with typical carboxylic acids, though the cyclohexyl group’s electron-withdrawing effect may slightly lower pKa compared to the methyl analog (pKa 3.36) .
- Molecular Weight : The higher molecular weight (280.3 vs. 214.2) of the cyclohexyl derivative could limit diffusion rates in vitro, a critical factor in drug design .
Biological Activity
2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid, with the molecular formula C14H22N2O4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring that is substituted with a cyclohexyl group and a butanoic acid moiety, which may contribute to its unique pharmacological properties.
The synthesis of this compound typically involves cyclization reactions under controlled conditions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to derivatives that may exhibit altered biological activities.
Biological Activities
Research has indicated that this compound interacts with specific biological targets, which may include enzymes and receptors involved in various physiological processes.
The mechanism of action for this compound likely involves binding to molecular targets, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and antitumor activities. Studies suggest that the compound may influence pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the dioxopiperazine class. These studies often focus on structure-activity relationships (SAR), which help elucidate how modifications to the chemical structure affect biological efficacy.
- Antitumor Activity : Research on dioxopiperazine derivatives has shown promising antitumor activity. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor cell growth in vitro. The structure-activity relationship indicates that specific substituents on the piperazine ring can enhance potency against various cancer cell lines .
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes, such as protein tyrosine phosphatases (PTPs). These enzymes play critical roles in signaling pathways related to cancer progression and immune responses. The inhibition of these enzymes by dioxopiperazine derivatives suggests a potential therapeutic application for this compound in oncology .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 2-(4-Ethyl-2,3-dioxopiperazin-1-yl)butanoic acid | C14H22N2O4 | Moderate antitumor activity |
| 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | C9H14N2O4 | Enzyme inhibition (PTP) |
| 4-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | C14H22N2O4 | Antimicrobial properties |
The presence of the cyclohexyl group in this compound may enhance its lipophilicity and receptor binding affinity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Cyclohexyl-2,3-dioxopiperazin-1-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions involving cyclohexyl-substituted dioxopiperazine precursors and butanoic acid derivatives. For example, analogs like 4-[4-(4-fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid (CAS: ZX-AN036125) are synthesized using nucleophilic substitution or condensation reactions under reflux conditions in polar solvents (e.g., methanol or DMF). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to amine) and reaction times (3–6 hours) to maximize yields . Advanced routes may employ protected intermediates, as seen in WO 2016/111347 for structurally related compounds .
Q. How should researchers characterize the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is critical for resolving the stereochemistry of the dioxopiperazine ring and cyclohexyl substituent. For example, (2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid was characterized via single-crystal X-ray diffraction (R factor = 0.044), revealing bond angles and torsional strain . Complementary techniques include NMR (¹H/¹³C) for dynamic conformational analysis and FT-IR to confirm functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize antiproliferative assays (e.g., MTT or SRB against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For analogs like 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, IC₅₀ values are determined using dose-response curves (0.1–100 µM) with triplicate replicates . Include controls for cytotoxicity (e.g., HEK293 cells) and validate results via Western blotting for downstream protein targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify the dioxopiperazine ring?
- Methodological Answer : Systematically vary substituents on the dioxopiperazine core (e.g., cyclohexyl vs. aryl groups) and the butanoic acid side chain. For instance, replacing the cyclohexyl group with a 4-fluorobenzyl moiety (as in ZX-AN036125) enhances lipophilicity (logP increase by ~0.5), which can be quantified via HPLC . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or proteases, guiding rational design .
Q. What advanced analytical methods are used for impurity profiling and isomer separation?
- Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities at <0.1% levels, while chiral HPLC (e.g., Chiralpak AD-H column) resolves epimers. For example, PHARMACOPEIAL FORUM guidelines recommend gradient elution (acetonitrile/water with 0.1% TFA) to separate co-eluting epimers of related dioxopiperazines . Quantify impurities against USP reference standards and validate methods per ICH Q2(R1) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model the compound’s binding stability to receptors over 100 ns trajectories. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For analogs, PubChem data (e.g., InChIKey: DACCROHGTCLFCN-UHFFFAOYSA-N) enable virtual screening against databases like ZINC15 .
Q. What are the safety protocols for handling this compound in high-throughput experiments?
- Methodological Answer : Follow OSHA guidelines for irritant chemicals: use PPE (gloves, goggles) and conduct reactions in fume hoods. In case of skin contact, wash with soap/water immediately (first aid protocols as per SDS for structurally related compounds) . Store at +4°C in airtight containers to prevent degradation, with periodic stability testing via HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
